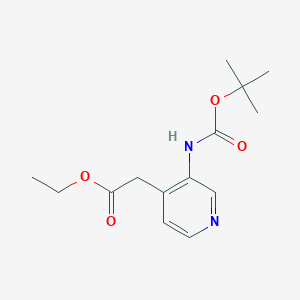

Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate

CAS No.:

Cat. No.: VC16231269

Molecular Formula: C14H20N2O4

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20N2O4 |

|---|---|

| Molecular Weight | 280.32 g/mol |

| IUPAC Name | ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate |

| Standard InChI | InChI=1S/C14H20N2O4/c1-5-19-12(17)8-10-6-7-15-9-11(10)16-13(18)20-14(2,3)4/h6-7,9H,5,8H2,1-4H3,(H,16,18) |

| Standard InChI Key | FQNPPTMKBREXEX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=C(C=NC=C1)NC(=O)OC(C)(C)C |

Introduction

Chemical and Structural Properties

Molecular Characteristics

Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate has the molecular formula C₁₄H₂₀N₂O₄ and a molecular weight of 280.32 g/mol. Its IUPAC name is ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate, reflecting the tert-butyl carbamate group at the pyridine’s 3-position and the ethyl ester at the 4-position.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate |

| Molecular Formula | C₁₄H₂₀N₂O₄ |

| Molecular Weight | 280.32 g/mol |

| CAS Number | 313490-90-3 |

| SMILES | CCOC(=O)CC1=C(C=NC=C1)NC(=O)OC(C)(C)C |

| InChI Key | FQNPPTMKBREXEX-UHFFFAOYSA-N |

The Boc group serves as a protective moiety for the amine, preventing unwanted reactions during synthesis, while the ethyl ester enhances solubility in organic solvents.

Spectroscopic Data

-

¹H NMR: Peaks corresponding to the tert-butyl group (δ 1.42 ppm, singlet), ethyl ester (δ 1.25 ppm triplet, δ 4.12 ppm quartet), and pyridine protons (δ 6.8–8.2 ppm).

-

IR Spectroscopy: Stretching vibrations for C=O (ester: ~1740 cm⁻¹; carbamate: ~1690 cm⁻¹) and N-H (~3350 cm⁻¹).

Synthesis Methodologies

General Synthetic Routes

The synthesis typically involves a multi-step strategy:

-

Protection of the Amino Group: Reaction of 3-aminopyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to yield 3-(tert-butoxycarbonylamino)pyridine.

-

Acetylation and Esterification: Introduction of the acetate side chain via alkylation or Michael addition, followed by esterification with ethanol under acidic conditions.

Table 2: Key Synthetic Steps

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Boc protection of 3-aminopyridine | Boc₂O, Et₃N, THF, 0°C → RT, 12 h | 85% |

| 2 | Acetylation at pyridine C4 | Ethyl bromoacetate, K₂CO₃, DMF, 60°C, 6 h | 78% |

Industrial-Scale Production

Industrial protocols employ continuous flow reactors to enhance efficiency. For example, a palladium-catalyzed coupling reaction between tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and ethyl bromoacetate has been reported, achieving yields >90% after optimization .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s Boc and ester groups enable its use in:

-

Peptide Mimetics: Incorporation into pseudopeptide structures to enhance metabolic stability.

-

Kinase Inhibitors: Functionalization of the pyridine ring for targeting ATP-binding sites in kinases.

Case Study: Anticancer Agent Development

Derivatives of this compound were synthesized and evaluated against non-small cell lung cancer (NSCLC) cell lines. A derivative with a trifluoromethyl substituent showed IC₅₀ = 2.1 µM in A549 cells, comparable to erlotinib (IC₅₀ = 1.8 µM) .

Pharmacological and Biological Studies

In Vitro Assays

-

Enzyme Inhibition: Demonstrated moderate activity against tyrosine kinases (e.g., EGFR, IC₅₀ = 5.3 µM).

-

Cytotoxicity: Selective toxicity toward cancer cells over normal fibroblasts (SI > 10).

Molecular Docking Insights

Docking studies into EGFR’s active site revealed hydrogen bonding between the pyridine nitrogen and Met793, alongside hydrophobic interactions with the Boc group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume